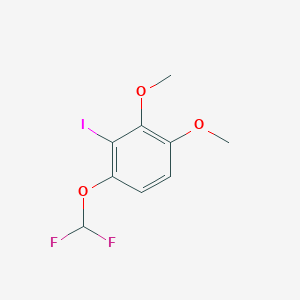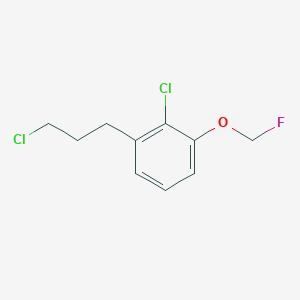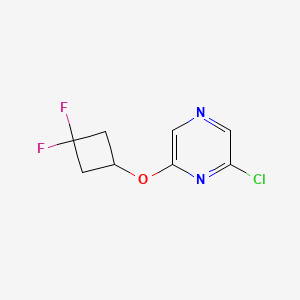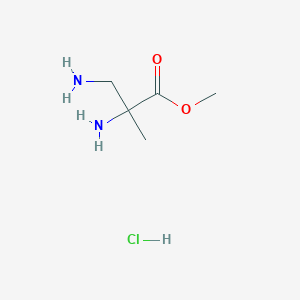
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This specific compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoroethyl group at the 7th position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Trifluoroethylation: The trifluoroethyl group is introduced at the 7th position through a nucleophilic substitution reaction using reagents like 2,2,2-trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to form dihydropurines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted purines depending on the nucleophile used.
Oxidation Products: Purine N-oxides.
Reduction Products: Dihydropurines.
Coupling Products: Aryl or alkyl-substituted purines.
Aplicaciones Científicas De Investigación
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorine and trifluoroethyl groups enhance its binding affinity and specificity towards these targets, leading to inhibition of enzymatic activity. This can result in the disruption of nucleic acid synthesis and cell proliferation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: Lacks the trifluoroethyl group, making it less hydrophobic and potentially less potent in certain applications.
7-(2,2,2-Trifluoroethyl)-7H-purine: Lacks the chlorine atom, which may affect its binding affinity and specificity.
6-Bromo-7-(2,2,2-trifluoroethyl)-7H-purine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine is unique due to the combined presence of both chlorine and trifluoroethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C7H4ClF3N4 |
|---|---|
Peso molecular |
236.58 g/mol |
Nombre IUPAC |
6-chloro-7-(2,2,2-trifluoroethyl)purine |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-4-6(13-2-12-5)14-3-15(4)1-7(9,10)11/h2-3H,1H2 |
Clave InChI |
AZPFTTDFNVOYNY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=N1)Cl)N(C=N2)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)





